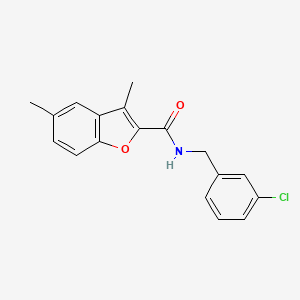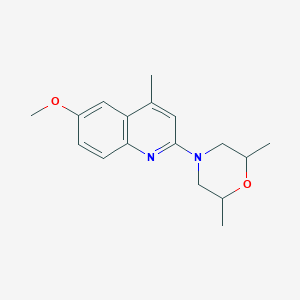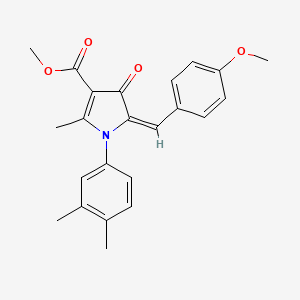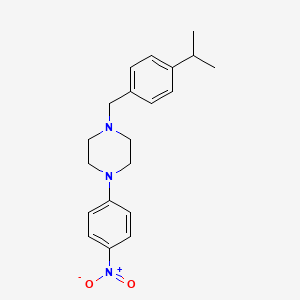![molecular formula C19H30N2O2 B5027146 1-ethyl-4-[2-(2-isopropylphenoxy)-2-methylpropanoyl]piperazine](/img/structure/B5027146.png)
1-ethyl-4-[2-(2-isopropylphenoxy)-2-methylpropanoyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . It exists as small alkaline deliquescent crystals with a saline taste . The piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .
Synthesis Analysis
Although many piperazine derivatives occur naturally, piperazine itself can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol .Molecular Structure Analysis
The molecular structure of piperazine is a six-membered ring with two nitrogen atoms at opposite positions . The -az- infix added to “piperazine” refers to the extra nitrogen atom, compared to piperidine .Chemical Reactions Analysis
Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . It is a weak base with two pKb of 5.35 and 9.73 at 25 °C .Physical And Chemical Properties Analysis
Piperazine is a white crystalline solid with a melting point of 106 °C and a boiling point of 146 °C . It readily absorbs water and carbon dioxide from the air .Mechanism of Action
Safety and Hazards
Piperazine and its derivatives can have various safety and hazard profiles depending on their specific chemical structure. For example, 1-Ethylpiperazine has hazard statements H226 - H302 - H314 - H317 - H335, indicating that it is flammable, harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation .
Future Directions
The future directions of research and development involving piperazine and its derivatives are vast and varied, given the wide range of applications and biological activities of these compounds. They serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Therefore, the exploration of new piperazine derivatives and their potential applications is a promising area for future research.
properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2-methyl-2-(2-propan-2-ylphenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-6-20-11-13-21(14-12-20)18(22)19(4,5)23-17-10-8-7-9-16(17)15(2)3/h7-10,15H,6,11-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRQQXZNXCDDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)(C)OC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5027071.png)
![2-ethoxyethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5027079.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5027082.png)
![1-(2,4-dimethylphenyl)-3-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B5027083.png)
![2-methyl-N-[4-(4-nitrophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5027091.png)
![5-bromo-N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5027097.png)
![N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5027099.png)


![5-[(3,4-dimethylphenoxy)methyl]-N-(2-hydroxyethyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide](/img/structure/B5027120.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B5027127.png)
